molecular formula C13H13NO2 B14501683 Ethyl 1H-1-benzazepine-1-carboxylate CAS No. 64056-54-8

Ethyl 1H-1-benzazepine-1-carboxylate

Cat. No.: B14501683
CAS No.: 64056-54-8
M. Wt: 215.25 g/mol
InChI Key: SASDLZGQUMHCTR-UHFFFAOYSA-N
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Description

Ethyl 1H-1-benzazepine-1-carboxylate is a heterocyclic compound that belongs to the benzazepine family. Benzazepines are known for their diverse biological activities and are used in various fields such as medicinal chemistry and pharmacology. The structure of this compound consists of a benzene ring fused to an azepine ring, with an ethyl ester group attached to the nitrogen atom of the azepine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1H-1-benzazepine-1-carboxylate can be achieved through several methods. One common approach involves the intramolecular cyclization of N-acyl-N-ethylaniline derivatives. This reaction typically proceeds under the conditions of the Friedel–Crafts alkylation, where the N-acyl-N-ethylaniline is subjected to intramolecular alkylation at the ortho position of the aromatic ring .

Another method involves the Mitsunobu reaction, which proceeds in tetrahydrofuran (THF) in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1H-1-benzazepine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like tin(II) chloride (SnCl2) for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

Ethyl 1H-1-benzazepine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 1H-1-benzazepine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an antagonist or inhibitor of certain receptors or enzymes, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 1H-1-benzazepine-1-carboxylate can be compared with other similar compounds in the benzazepine family. Some similar compounds include:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other benzazepine derivatives.

Properties

CAS No.

64056-54-8

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

ethyl 1-benzazepine-1-carboxylate

InChI

InChI=1S/C13H13NO2/c1-2-16-13(15)14-10-6-5-8-11-7-3-4-9-12(11)14/h3-10H,2H2,1H3

InChI Key

SASDLZGQUMHCTR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C=CC=CC2=CC=CC=C21

Origin of Product

United States

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